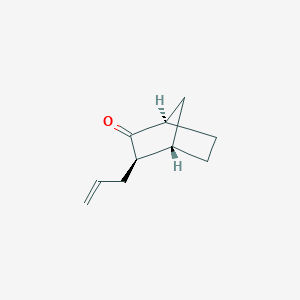
Einecs 306-380-7
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzothiazole-2 (3H)-thione, sodium salt, compound with 2,2’,2’‘-nitrilotris [ethanol] typically involves the reaction of benzothiazole-2-thiol with sodium hydroxide and 2,2’,2’'-nitrilotris [ethanol]. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions include maintaining a specific temperature and pH level to optimize the yield and purity of the compound .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors and automated systems to ensure consistency and efficiency. The process involves the precise measurement and mixing of reactants, followed by controlled heating and cooling cycles. Quality control measures are implemented at various stages to ensure the final product meets the required specifications .
Analyse Des Réactions Chimiques
Types of Reactions
Benzothiazole-2 (3H)-thione, sodium salt, compound with 2,2’,2’'-nitrilotris [ethanol] undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: It can be reduced to form thiols and other reduced sulfur compounds.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sodium ion is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like halides. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired products are formed .
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives of the original compound .
Applications De Recherche Scientifique
Benzothiazole-2 (3H)-thione, sodium salt, compound with 2,2’,2’'-nitrilotris [ethanol] has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is used in biochemical assays and as a probe for studying enzyme activities.
Mécanisme D'action
The mechanism of action of Benzothiazole-2 (3H)-thione, sodium salt, compound with 2,2’,2’'-nitrilotris [ethanol] involves its interaction with specific molecular targets and pathways. The compound acts as an inhibitor of certain enzymes, thereby modulating biochemical pathways and cellular processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparaison Avec Des Composés Similaires
Similar Compounds
Some compounds similar to Benzothiazole-2 (3H)-thione, sodium salt, compound with 2,2’,2’'-nitrilotris [ethanol] include:
- Benzothiazole-2-thiol
- Benzothiazole-2-sulfonic acid
- Benzothiazole-2-sulfonamide
Uniqueness
What sets Benzothiazole-2 (3H)-thione, sodium salt, compound with 2,2’,2’'-nitrilotris [ethanol] apart from these similar compounds is its unique combination of properties, such as its solubility in water, stability under various conditions, and its ability to act as both a reagent and a catalyst in different chemical reactions .
Propriétés
Numéro CAS |
97158-50-4 |
|---|---|
Formule moléculaire |
C13H19N2NaO3S2 |
Poids moléculaire |
338.4 g/mol |
Nom IUPAC |
sodium;1,3-benzothiazol-3-ide-2-thione;2-[bis(2-hydroxyethyl)amino]ethanol |
InChI |
InChI=1S/C7H5NS2.C6H15NO3.Na/c9-7-8-5-3-1-2-4-6(5)10-7;8-4-1-7(2-5-9)3-6-10;/h1-4H,(H,8,9);8-10H,1-6H2;/q;;+1/p-1 |
Clé InChI |
YWJPYBZSWGNQMJ-UHFFFAOYSA-M |
SMILES canonique |
C1=CC=C2C(=C1)[N-]C(=S)S2.C(CO)N(CCO)CCO.[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[[5-[3-(3,4-dichlorophenyl)-1-hydroxypropyl]-4,7-dimethoxy-1-benzofuran-6-yl]oxy]ethyl-dimethylazanium;(Z)-4-hydroxy-4-oxobut-2-enoate](/img/structure/B12712946.png)











